molecular formula C13H10O2 B177385 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde CAS No. 14562-10-8

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B177385
CAS No.: 14562-10-8
M. Wt: 198.22 g/mol
InChI Key: IKYDTCFKUJZPPO-UHFFFAOYSA-N
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Description

2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H10O2 It is a derivative of biphenyl, where a hydroxyl group is attached to one of the phenyl rings, and an aldehyde group is attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

The industrial production of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde follows similar synthetic routes but is optimized for large-scale production. This includes using readily available raw materials, minimizing toxic reagents, and optimizing reaction conditions to increase yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid
  • 2-Hydroxy-[1,1’-biphenyl]-3-methanol
  • 2-Hydroxy-[1,1’-biphenyl]-3-nitrobenzene

Uniqueness

2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-hydroxy-3-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYDTCFKUJZPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443706
Record name 2-FORMYL-6-PHENYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14562-10-8
Record name 2-FORMYL-6-PHENYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an agitated solution of 2-hydroxy-3-(2′-methylphenyl)benzaldehyde (0.030 g, 0.14 mmol) in EtOH (0.80 mL) was added 1,2-diamino-8-hydroxy-naphthalene-4-sulfonic acid dihydrochloride (0.033 g, 0.10 mmol) and sodium bisulfite (0.03 g) in water (0.20 mL). The solution was heated to 60° C. and agitated over 18 hours. The solution was cooled to room temperature, the tan precipitate was isolated by filtration and washed with water and ethyl acetate to provide the title compound (0.043 g, 89%) MS(ES) m/z 445 [M−H].
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
1,2-diamino-8-hydroxy-naphthalene-4-sulfonic acid dihydrochloride
Quantity
0.033 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
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Quantity
0.8 mL
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solvent
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Quantity
0.2 mL
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solvent
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

Triethylamine (20.2 g, 27.8 mL, 0.20 mol, 2.0 equiv) was added to a solution of 2-phenylphenol (13) (17.0 g, 0.10 mol, 1.0 equiv) in THF (200 mL) followed by solid magnesium chloride (14.3 g, 0.15 mol, 1.5 equiv). The reaction temperature increased from 23 to 40° C. over ˜10 min. The reaction mixture was stirred an additional 10 min during which time a light tan suspension formed. Paraformaldehyde (15.0 g, 0.5 mol, 5.0 equiv) was added and the mixture heated to reflux with formation of a yellow suspension. The mixture was refluxed for 2.5 hr, allowed to slowly cool to room temperature and stirred overnight. The mixture was diluted with EtOAc and 1N HCl (300 mL) with mild cooling to keep the reaction temperature at <25° C. The mixture was transferred to a separatory funnel and shaken with an additional 1N HCl (200 mL). The organic phase was washed with brine (300 mL), dried over Na2SO4, filtered and the solution concentrated under reduced pressure giving a yellow oil that partially crystallized. The oily crystalline material was pumped on high vacuum for 1 hr to give 20.6 g (104%) of crude 14 that was used without further purification.
Quantity
27.8 mL
Type
reactant
Reaction Step One
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17 g
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reactant
Reaction Step One
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Quantity
200 mL
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solvent
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14.3 g
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reactant
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15 g
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reactant
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0 (± 1) mol
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300 mL
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solvent
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200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 2-hydroxy-3-phenylbenzyl alcohol (2.00 g, 10 mmol) in dioxane (100 ml) was added 2,3- dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.50 g, 11 ml) at room temperature. The reaction mixture immediately became a black solution. This solution was stirred at room temperature for 2 hours and further heated under refluxing for 2 hours. The solvent was removed under reduced pressure to obtain deep-black oily residue. This was subjected to silica gel column chromatography (eluent; hexane:ethyl acetate=4:1) to obtain 1.63 g (82%) of 3-phenylsalicylaldehyde as a light yellow oil.
Name
2-hydroxy-3-phenylbenzyl alcohol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 mL
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reactant
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Quantity
100 mL
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solvent
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Synthesis routes and methods V

Procedure details

To 100.6 mmol of 2-phenyl phenol in 40 ml of tetrahydrofuran was added dropwise a 3-molar methylmagnesium bromide solution (36.7 ml; 110 mmol) in diethyl ether. After two hours of stirring at room temperature, gas evolution ceased. About 90% of the solvent were removed in vacuo and toluene (250 ml), triethylamine (20 ml), and paraformaldehyde (7.55 g; 251 mmol) were added. The mixture was heated to 88° C. and held at this temperature for two hours. After cooling down to room temperature, the yellow solution was introduced into cold hydrochloric acid (1M, 250 ml). The organic phase was separated and dried over sodium sulphate. After removal of the solvent in vacuo, 3-phenyl salicylaldehyde was recrystallized from ethanol at −20° C. Yield: 71%.
Quantity
100.6 mmol
Type
reactant
Reaction Step One
Quantity
36.7 mL
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reactant
Reaction Step One
Quantity
40 mL
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solvent
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0 (± 1) mol
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solvent
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solvent
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7.55 g
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Reaction Step Two
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20 mL
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Reaction Step Two
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250 mL
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solvent
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Quantity
250 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
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2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
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2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
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2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
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2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 6
2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

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